

# Application Note: Liberation of Free (1R,2R)-diaminocyclohexane from its Tartrate Salt

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## Compound of Interest

Compound Name:	(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
Cat. No.:	B1312929

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## Abstract

This application note provides a detailed protocol for the efficient liberation of the free diamine, (1R,2R)-diaminocyclohexane, from its corresponding tartrate salt. (1R,2R)-diaminocyclohexane is a critical chiral building block in asymmetric synthesis, and its tartrate salt is a common intermediate in its resolution from the racemic mixture. The described method involves the basification of the tartrate salt using a strong base, followed by liquid-liquid extraction to isolate the pure, free amine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

## Introduction

Chirally pure (1R,2R)-diaminocyclohexane is a versatile ligand and intermediate used in a wide array of asymmetric transformations, including the synthesis of catalysts for epoxidation, cyclopropanation, and other enantioselective reactions. It is typically obtained through the resolution of a racemic mixture of trans-1,2-diaminocyclohexane using a chiral resolving agent, most commonly L-(+)-tartaric acid. This process yields the diastereomerically pure (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt as a crystalline solid. To utilize the chiral diamine in subsequent synthetic steps, it must be liberated from this salt. This document outlines a straightforward and effective procedure for this transformation.

## Experimental Protocol

The following protocol details the liberation of (1R,2R)-diaminocyclohexane from its tartrate salt.

Materials:

- (1R,2R)-diammoniumcyclohexane tartrate salt
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 4M Sodium Hydroxide (NaOH) solution
- Diethyl ether ( $\text{Et}_2\text{O}$ ) or Dichloromethane for extraction
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Separatory funnel
- Round-bottom flask
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution of the Tartrate Salt: In a suitable flask, suspend the (1R,2R)-diammoniumcyclohexane tartrate salt in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).<sup>[1]</sup>
- Basification: To the suspension, add a 4M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously.<sup>[1]</sup> Continue the addition until the aqueous layer is strongly basic ( $\text{pH} > 12$ , check with pH paper). The addition of the base will neutralize the tartaric acid and deprotonate the ammonium groups of the diaminocyclohexane, leading to the dissolution of the solid.
- Phase Separation and Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely.
- Separate the organic layer.

- Extract the aqueous layer multiple times with fresh portions of either diethyl ether or dichloromethane to ensure complete recovery of the free diamine.[1]
- Drying and Solvent Removal: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting product, (1R,2R)-diaminocyclohexane, should be a colorless oil or a low-melting solid.[1]

## Data Presentation

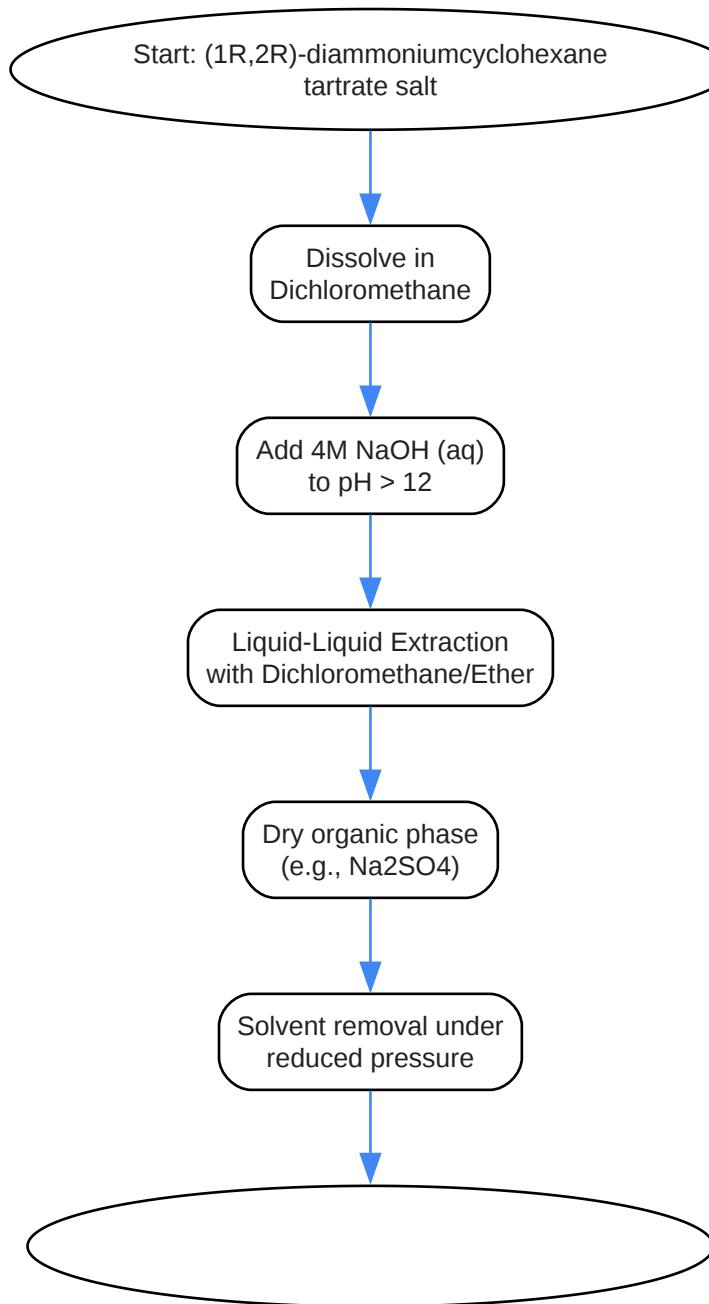
The following table summarizes the typical yield and purity data for the resolution of racemic trans-1,2-diaminocyclohexane and the subsequent liberation of the free diamine.

Step	Product	Typical Yield	Enantiomeric Excess (ee)	Reference
Resolution of (±)-trans-1,2-diaminocyclohexane with L-tartaric acid	(1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt	90%	99%	[1]
Liberation of the free amine	(1R,2R)-diaminocyclohexane	High	>99%	

## Visualizations

The following diagram illustrates the workflow for the liberation of free (1R,2R)-diaminocyclohexane from its tartrate salt.

## Workflow for Liberation of (1R,2R)-diaminocyclohexane

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Caption: Experimental workflow for the liberation of the free amine.

## Discussion

The liberation of (1R,2R)-diaminocyclohexane from its tartrate salt is a straightforward acid-base reaction. The use of a strong base like sodium hydroxide ensures the complete

deprotonation of both the carboxylic acid groups of the tartaric acid and the ammonium groups of the diaminocyclohexane. The resulting free diamine is significantly more soluble in organic solvents like dichloromethane and diethyl ether than in the aqueous phase, allowing for efficient extraction. The sodium tartrate salt formed remains in the aqueous layer. It is crucial to perform multiple extractions to maximize the yield of the free diamine. The final product should be stored under an inert atmosphere as amines are susceptible to oxidation and reaction with atmospheric carbon dioxide.

## Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
- 4M Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

## Conclusion

This application note provides a reliable and detailed protocol for the liberation of free (1R,2R)- diaminocyclohexane from its tartrate salt. The method is high-yielding and provides the desired product with high purity, suitable for use in subsequent asymmetric syntheses.

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## References

- 1. chemrj.org [chemrj.org]

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